4-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-19-6-7-20(15(22)14(19)21)16(23)18-11-17(24,12-5-9-25-10-12)13-4-3-8-26-13/h3-5,8-10,24H,2,6-7,11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDAXFBMBJXYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide, with CAS number 2097891-31-9, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is CHNOS, with a molecular weight of 393.5 g/mol. The structure features a piperazine ring substituted with thiophene and hydroxyl groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 2097891-31-9 |
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity . It may inhibit oxidative stress by interacting with enzymes that produce reactive oxygen species (ROS). This interaction can lead to reduced cellular damage and improved cell viability under oxidative conditions.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may target enzymes related to inflammation and cancer progression, thereby potentially serving as a therapeutic agent in these conditions .
Antimicrobial Effects
Preliminary studies suggest that the compound possesses antimicrobial properties , particularly against certain bacterial strains. The presence of thiophene rings is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
The mechanism by which this compound exerts its biological effects involves several biochemical interactions:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological targets, enhancing binding affinity.
- π-π Stacking Interactions : The aromatic thiophene rings facilitate π-π stacking with nucleobases and proteins, influencing their function.
- Oxidative Stress Modulation : By modulating the activity of antioxidant enzymes, the compound helps maintain redox balance in cells.
Study 1: Antioxidant Activity Assessment
A study conducted on various cell lines demonstrated that treatment with this compound resulted in a significant decrease in ROS levels compared to untreated controls. The results indicated a dose-dependent response, highlighting the potential for this compound as an antioxidant therapy .
Study 2: Enzyme Inhibition Profile
In vitro assays showed that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. This inhibition was comparable to known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential utility in treating inflammatory conditions .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing piperazine and thiophene structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:
- Human hepatocellular carcinoma (HepG-2)
- Human lung cancer (A-549)
Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
Antimicrobial Properties
The presence of the thiophene group contributes to the antimicrobial activity of the compound. Studies have demonstrated that similar thiophene-based compounds possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Antioxidant Activity
Compounds with similar structures have also been evaluated for their antioxidant properties. The hydroxyl group in this compound may contribute to scavenging free radicals, thereby providing protective effects against oxidative stress-related diseases. In vitro assays have shown promising results in terms of antioxidant capacity .
Case Studies
- Anticancer Efficacy : A study involving a series of thiophene derivatives demonstrated that compounds structurally related to 4-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, indicating potent anticancer activity .
- Antimicrobial Screening : A synthesized derivative was tested against various bacterial strains and showed significant inhibition against Staphylococcus aureus and Bacillus subtilis, highlighting the potential for developing new antimicrobial agents from this class of compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dioxopiperazine Moieties
The (2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid (HO-EPCP) shares the 4-ethyl-2,3-dioxopiperazine core with the target compound but replaces the thiophene-substituted hydroxyethyl group with a 4-hydroxyphenyl-acetic acid moiety. X-ray crystallography reveals that HO-EPCP forms dimeric structures via O—H⋯O hydrogen bonds, with its dioxopiperazine ring adopting a half-chair conformation. In contrast, the target compound’s dual thiophene substituents likely introduce greater steric bulk and altered dihedral angles between aromatic rings, which could disrupt similar hydrogen-bonding networks .
Key Structural Differences:
Thiophene-Containing Carboxamides
N-(2-Nitrophenyl)thiophene-2-carboxamide () shares the thiophene-carboxamide motif but lacks the dioxopiperazine ring. Its crystal structure shows dihedral angles of 8.5–13.5° between the thiophene and benzene rings, stabilized by weak C—H⋯O/S interactions. Additionally, the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide enhances electrophilicity, whereas the target compound’s ethyl and hydroxy groups may favor nucleophilic interactions .
Pharmacological Implications:
- Antimicrobial Activity: Thiophene-carboxamides exhibit genotoxicity and antifungal activity, suggesting the target compound’s thiophene groups could confer similar properties .
- Electronic Effects : The electron-rich thiophenes in the target compound may enhance binding to metalloenzymes or aromatic receptors compared to nitro-substituted analogues.
Thioamide and Hydrazinecarboxamide Derivatives
Compounds like (2Z)-N-(2-chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide () and N-(2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl)acetamide () highlight the role of sulfur-containing functional groups. Thioamides generally exhibit stronger hydrogen-bond acceptor capacity than carboxamides due to sulfur’s polarizability, which could improve membrane permeability. However, the target compound’s carboxamide group may offer better metabolic stability compared to thioamides, which are prone to oxidation .
Synthetic Considerations:
- The target compound’s synthesis likely involves condensation of a dioxopiperazine precursor with a thiophene-substituted hydroxyethylamine, analogous to hydrazinecarboxamide coupling methods in and .
- X-ray crystallography (using SHELX software, as in and ) would be critical for confirming its stereochemistry and intermolecular interactions .
Pharmacological and Physicochemical Properties
Bioactivity Profile
- Antibiotic Potential: The dioxopiperazine scaffold in HO-EPCP is a key intermediate in cephalosporin antibiotics (e.g., cefoperazone). The target compound’s thiophene groups may broaden its spectrum against resistant strains .
- Antifungal/Antitumor Activity: Thiophene and thiadiazole derivatives () show notable antifungal and antitumor effects, suggesting the target compound could be optimized for these applications .
Solubility and Bioavailability
- The hydroxyethyl and carboxamide groups may improve aqueous solubility compared to purely aromatic analogues (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide).
Preparation Methods
Piperazine Core Synthesis
The 2,3-dioxopiperazine backbone is typically derived from 4-ethyl-2,3-dioxopiperazine-1-carboxylate intermediates. A patent by CN103980210B details a water-phase reaction using zinc halide catalysts to facilitate coupling between D-(-)-α-p-hydroxyphenylglycine and methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate. This method avoids organic solvents, simplifying purification and improving scalability.
Representative Procedure :
- Reaction Setup : A mixture of sodium carbonate (56 g) and water (800 mL) is stirred in a 1 L flask.
- Substrate Addition : D-(-)-α-p-hydroxyphenylglycine (83.6 g) is dissolved, followed by methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate (105 g) and zinc bromide (0.7 g).
- Heating and Workup : The solution is heated to 150°C for 3 h in an autoclave, concentrated, decolorized with activated carbon, and acidified to pH 1.5 with HCl to precipitate the product.
This method achieves an 81.4% yield with 99.3% purity, as confirmed by HPLC. Catalyst loading critically influences outcomes: reducing zinc bromide to 0.35 g lowers the yield to 53.2%, while increasing it to 7 g raises the yield to 83.1% but introduces impurities.
Carboxamide Bond Formation
The final step involves coupling the piperazine carbonyl chloride with the thiophene-containing amine. As reported by Ningbo Inno Pharmchem, 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride reacts with 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base like triethylamine.
Coupling Protocol :
- Acyl Chloride Activation : 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is synthesized using thionyl chloride ($$ \text{SOCl}_{2} $$) and pyridine.
- Amine Coupling : The acyl chloride is added dropwise to a solution of the amine and triethylamine in dichloromethane, stirred at 0–5°C for 4 h, and purified via recrystallization.
Optimization and Scalability Considerations
Catalytic System Tuning
The zinc-catalyzed method in CN103980210B demonstrates that catalyst selection directly impacts reaction efficiency. Zinc bromide outperforms zinc chloride due to its higher Lewis acidity, which accelerates the nucleophilic attack of the glycine derivative on the piperazine carboxylate. However, excessive catalyst (e.g., 7 g in Example 3) promotes side reactions, necessitating careful stoichiometric control.
Solvent and Temperature Effects
Water-phase reactions offer environmental and economic advantages over traditional organic solvents. The autoclave conditions (150°C, 3 h) in Example 1 optimize reaction kinetics without degrading heat-sensitive components. By contrast, organic solvents like dichloromethane or ethyl acetate are preferred for acyl chloride couplings to prevent hydrolysis.
Analytical Characterization
Critical quality attributes are verified using:
- HPLC : Purity assessment (e.g., 99.3% for Example 1).
- Mass Spectrometry : Molecular ion peak at m/z 393.5 ([M+H]$$^+$$) confirms the molecular formula.
- NMR Spectroscopy : $$ ^1\text{H} $$-NMR signals at δ 1.2 (t, 3H, CH$$2$$CH$$3$$), δ 3.4–3.8 (m, 4H, piperazine CH$$_2$$), and δ 6.8–7.4 (m, 6H, thiophene H) validate the structure.
Applications and Derivatives
The compound’s piperazine-thiophene hybrid structure makes it a versatile intermediate for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
